Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine
Description
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine (CAS: 626216-09-9) is a chiral amine derivative featuring a pyridine ring and a 4-methoxyphenyl group linked via a methylene bridge, with an ethylamine substituent. Its molecular formula is C₁₆H₁₈N₂O, and it has a molecular weight of 254.33 g/mol . Structurally, the compound combines aromatic and heterocyclic motifs, making it a versatile intermediate in pharmaceutical synthesis and organic chemistry.
The pyridine ring introduces basicity and hydrogen-bonding capabilities, critical for interactions in medicinal chemistry.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-17-15(13-5-4-10-16-11-13)12-6-8-14(18-2)9-7-12/h4-11,15,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDFZKZUPPGMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)OC)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine generally involves:
- Formation of a key intermediate such as a substituted pyridinyl methylamine or related cyanohydrin derivatives.
- Reductive amination or nucleophilic substitution to introduce the amine functionality.
- Use of selective bases, reducing agents, and solvents to optimize yield and purity.
Reductive Amination of Cyanohydrins with Pyridinyl Amines
A well-documented method for preparing pyridinyl methylamine derivatives involves the reductive amination of cyanohydrins with pyridinyl amines under reductive conditions using boron hydride reagents.
- Starting materials: Cyanohydrin derivatives and pyridin-3-yl-methylamine or its salts.
- Reaction medium: Alcoholic solvents, particularly methanol, provide a suitable medium for the reaction.
- Base: Addition of an organic tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane can render the medium basic, facilitating the reaction.
- Reducing agent: Sodium cyanoborohydride is typically used to maintain reductive conditions.
- Temperature: Mild conditions, often room temperature or slightly elevated temperatures.
- Outcome: Formation of this compound with good selectivity.
This method is advantageous for its mildness and compatibility with sensitive functional groups, making it suitable for pharmaceutical intermediates.
Nucleophilic Aromatic Substitution (SNAr) on Chloropyridines with N-Substituted Anilines
Another synthetic route involves the nucleophilic aromatic substitution of substituted chloropyridines with N-substituted anilines, such as 4-methoxyaniline derivatives.
- Reactants: Substituted 2-chloropyridines and N-substituted 4-methoxyanilines.
- Reaction conditions:
- Solvent: tert-Butanol (t-BuOH).
- Base: Potassium carbonate.
- Temperature: Room temperature for 12–24 hours or microwave irradiation at 120–160 °C for 10–30 minutes.
- Selectivity: The nucleophile preferentially attacks the 2-chloro position ortho to electron-withdrawing groups on the pyridine ring.
- Yields: Moderate to good yields depending on substituents and reaction conditions.
This method allows the direct formation of the C-N bond linking the pyridinyl and methoxyphenyl moieties.
Multi-Step Synthetic Routes Involving Halogenated Intermediates and Coupling Reactions
More complex synthetic routes have been reported in patent literature involving halogenated intermediates such as 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one and subsequent coupling with hydrazonoacetate derivatives.
- Stepwise transformations:
- Preparation of halogenated pyridinone intermediates via lithium carbonate and lithium chloride mediated reactions.
- Formation of acid chlorides and subsequent coupling with anilines under nitrogen atmosphere.
- Use of phosphorus pentachloride for chlorination steps.
- Reaction conditions: Controlled temperatures (0–5°C for coupling, 35–40°C for chlorination).
- Purification: Filtration, drying, and chromatographic techniques to isolate pure compounds.
- Yields and purity: High yields (e.g., 83 g from 100 g scale) and high purity (HPLC purity 99%).
Though these methods are more elaborate, they provide access to structurally complex analogs and crystalline forms related to the target amine.
Acid-Catalyzed Hydrolysis of N-Methylideneamine Oligomers
An alternative method involves the hydrolysis of N-methylideneamine oligomers under acidic conditions to yield substituted methylamine compounds.
- Acids used: Wide variety including inorganic acids (H2SO4, HCl, H3PO4), organic carboxylic acids (acetic acid, trifluoroacetic acid), organic sulfonic acids (p-toluenesulfonic acid), and Lewis acids (BF3, TiCl4, AlCl3).
- Acid amount: Typically 1–100 mol per mol of ammonium salt or substituted methyl compound, with a preferred range of 3–10 mol.
- Reaction conditions: Acidic hydrolysis at controlled temperatures.
- Outcome: Efficient conversion to the desired substituted methylamine.
This approach is useful for intermediates and can be tailored to the specific substitution pattern on the aromatic rings.
Palladium-Catalyzed Cross-Coupling and Imidazo[1,2-a]pyridine Formation
Advanced synthetic methods include palladium-catalyzed cross-coupling reactions between substituted pyridin-2-amines and aryl halides, followed by cyclization to imidazo[1,2-a]pyridine derivatives.
- Catalysts: Pd2(dba)3 with XantPhos ligand.
- Bases: tert-Butoxide (t-BuONa).
- Solvents: Toluene.
- Temperature: Elevated temperatures (~110 °C).
- Reaction time: 12 hours under nitrogen atmosphere.
- Purification: Preparative HPLC.
- Additional steps: Acid treatment and reduction steps to finalize amine formation.
Although this method is more specialized, it provides a route to nitrogen-containing heterocycles related to the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as halides, alkyl halides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylated compounds, and carboxylic acids.
Reduction Products: Reduced amines and amides.
Substitution Products: Various substituted pyridines and pyridinium salts.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine as an anticancer agent. Compounds with similar structural motifs have shown promising results in inhibiting key cancer-related pathways. For instance, derivatives of pyridine have been investigated for their ability to inhibit enzymes involved in cancer progression, such as EGFR and Src kinases . The presence of the methoxyphenyl group enhances the compound's interaction with biological targets, potentially leading to increased efficacy against tumors.
Neuroprotective Effects
Research indicates that compounds containing pyridine rings exhibit neuroprotective properties. This compound may contribute to the development of therapeutic agents aimed at neurodegenerative diseases, as similar compounds have been shown to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Organic Synthesis
Intermediate for Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis. For example, it can be used to create triarylmethane derivatives through reactions involving aromatic nucleophiles .
Agricultural Applications
Pesticide Development
The compound's structural characteristics suggest potential applications in developing agricultural chemicals, particularly pesticides. Substituted methylamines like this compound are often utilized as intermediates in synthesizing agrochemicals due to their reactivity and ability to form stable bonds with various functional groups .
Analytical Applications
Chemical Analysis
Due to its distinct molecular structure, this compound can be employed in analytical chemistry for developing methods to detect and quantify similar compounds within biological samples. Its unique spectral properties may facilitate its use in chromatography and mass spectrometry applications .
Summary of Key Findings
Mechanism of Action
The mechanism by which Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Electronic and Steric Effects
4-Methoxyphenyl vs. 4-Ethylphenyl ( vs. 15):
Replacement of the methoxy group (-OCH₃) with ethyl (-CH₂CH₃) reduces polarity, increasing hydrophobicity (predicted density: 1.012±0.06 g/cm³ for the ethyl variant ). This substitution may enhance blood-brain barrier penetration in CNS-targeting compounds.- Benzothiophene vs. Methoxyphenyl ( vs. The benzothiophene analogue’s higher molecular weight (268.38 g/mol) may reduce solubility compared to the methoxyphenyl variant.
Biological Activity
Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes a methoxy-substituted phenyl group and a pyridine moiety, which are crucial for its biological activity.
Biological Activity Overview
This compound has been evaluated for various biological activities, particularly its cytotoxic effects against different cancer cell lines. The following sections detail its anticancer properties and related mechanisms.
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit significant cytotoxicity against various human tumor cell lines. For instance:
- Cytotoxicity : Compounds similar to this compound have demonstrated low micromolar GI50 values (1.55 to 2.20 μM) against a panel of human tumor cell lines including A549 and DU145 .
- Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. Specifically, compounds targeting kinases such as EGFR and PDGFR have shown promising results .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the 4-methoxyphenyl group enhances the antiproliferative activity. Variations in substituents on the pyridine ring significantly affect the biological potency:
| Compound | Substituent | GI50 (μM) | Activity |
|---|---|---|---|
| 1a | None | 2.40 | Moderate |
| 1b | O | 1.18 | High |
| 3a | NH | 1.55 | High |
| 7c | COOH | >7.21 | Low |
The data suggest that para-substituents on the phenyl ring are beneficial for enhancing activity, while negatively charged groups impair efficacy .
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some analogs have demonstrated the ability to arrest cancer cells at specific phases of the cell cycle, further contributing to their anticancer effects .
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Study on Cytotoxicity : A study involving various analogs showed that compounds with similar structures exhibited significant cytotoxicity against leukemia cell lines, with IC50 values ranging from 5.6 μM to 8.2 μM for specific analogs .
- In Vivo Studies : In vivo models have demonstrated that certain derivatives provide substantial protection against tumor growth without significant toxicity to normal cells .
Q & A
Q. Basic
- NMR : 1H and 13C NMR identify proton environments (e.g., methoxy singlet at ~δ 3.8 ppm, pyridine protons at δ 7.1–8.5 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 269.13 for C16H19N2O) .
- FTIR : Detects amine N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .
How do structural features like the methoxy group influence bioactivity?
Q. Advanced
- Electron-donating effects : The 4-methoxy group enhances aromatic ring electron density, improving binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) .
- Pyridine coordination : The pyridin-3-yl group facilitates metal coordination in catalytic or receptor-binding sites .
- Comparative studies : Analogues with fluorine substituents (e.g., 4-fluorophenyl) show altered logP values, impacting membrane permeability .
How to resolve contradictions in bioactivity data across studies?
Q. Advanced
- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times to ensure reproducibility .
- Purity verification : Use HPLC (e.g., >98% purity) to rule out impurities as confounding factors .
- Dose-response curves : Calculate IC50 values with nonlinear regression to compare potency across studies .
What strategies enable selective functionalization of the pyridine ring?
Q. Advanced
- Protecting groups : Boc-protection of the amine prevents undesired side reactions during C-H activation .
- Regioselective catalysis : Directed ortho-metalation (DoM) with LDA selectively functionalizes the pyridine C4 position .
How to design interaction studies with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to predict binding modes with proteins (e.g., serotonin receptors) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) for affinity comparisons .
- Enzyme inhibition assays : Measure % inhibition at 10 µM to prioritize leads for further optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
